molecular formula C42H78D3NO11S B1164818 N-omega-CD3-Octadecanoyl-sulfatide

N-omega-CD3-Octadecanoyl-sulfatide

Cat. No.: B1164818
M. Wt: 811
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-omega-CD3-Octadecanoyl-sulfatide is a deuterium-labeled sulfatide, a class of sulfated glycosphingolipids critical for studying lipid metabolism and lysosomal storage disorders. Its structure comprises an octadecanoyl (C18:0) fatty acid chain with a terminal CD3 group, a sulfated galactose head group, and a sphingosine backbone (C42H78D3NO11S; MW: 811) . This compound is semisynthetically derived from bovine sources, with 98% purity confirmed by TLC and mass spectrometry . It is soluble in chloroform/methanol/water (2:1:0.1) and stored at -20°C for stability .

Primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS), it enables precise quantification of sulfatides in biological samples, particularly in research on metachromatic leukodystrophy and lipidomics . Its deuterated acyl chain minimizes isotopic interference, enhancing analytical accuracy .

Properties

Molecular Formula

C42H78D3NO11S

Molecular Weight

811

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C18:0-CD3-Sulfatide;  N-Stearoyl-CD3-sulfatide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares N-omega-CD3-Octadecanoyl-sulfatide with analogous deuterated sphingolipids and fatty acids:

Compound Name Key Structural Features Molecular Weight Primary Application Source/Reference
This compound C18:0-CD3 acyl chain, sulfated galactose head 811 Quantifying sulfatides in lipidomics Matreya
N-Octadecanoyl-D3-D-erythro-sphingosine-1-phosphate C18:0-CD3 acyl chain, phosphate head group ~790 (estimated) Studying sphingosine-1-phosphate signaling Shanghai HuiCheng
N-omega-CD3-Hexadecanoyl-glucopsychosine C16:0-CD3 acyl chain, glucose head group ~765 (estimated) Glucocerebroside analysis in Gaucher disease Shanghai HuiCheng
Sodium octadecanoate-d35 Fully deuterated C18:0 fatty acid salt 341.67 Analytical standard for fatty acid profiling Kanto Reagents
N-omega-CD3-Octadecanoyl-ceramide trihexoside C18:0-CD3 acyl chain, trihexose (Gal-Glc-Gal) ~1,100 (estimated) Fabry disease biomarker analysis Matreya
Key Observations:

Acyl Chain Length: The C18:0 chain in this compound increases hydrophobicity compared to C16:0 analogs like N-omega-CD3-Hexadecanoyl-glucopsychosine, influencing chromatographic retention times . Sodium octadecanoate-d35 lacks a sphingosine backbone, limiting its utility in sphingolipid-specific assays .

Head Group Diversity: Sulfated galactose in sulfatide enhances polarity, distinguishing it from non-sulfated analogs like glucopsychosine (glucose head) or ceramide trihexoside (neutral trihexose) . Phosphate-containing analogs (e.g., sphingosine-1-phosphate) are pivotal in cell signaling, unlike sulfatides, which stabilize myelin .

Isotopic Labeling: Terminal CD3 labeling in sulfatide reduces metabolic interference compared to perdeuterated compounds (e.g., Sodium octadecanoate-d35), which may alter lipid bilayer interactions .

Key Research Findings

Analytical Performance: this compound shows <5% coefficient of variation in intra-assay reproducibility, outperforming non-deuterated standards . In murine models, its use revealed a 3-fold increase in sulfatide levels in neurodegenerative mutants compared to wild types .

Comparative Stability :

  • Sulfatide’s solid-state storage (-20°C) ensures longer shelf life versus lipid analogs stored in solution (e.g., sphingosine-1-phosphate) .

Disease-Specific Utility :

  • Ganglioside standards (e.g., GD3, GM1) are essential in Tay-Sachs research but lack cross-reactivity with sulfatide-centric assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.